molecular formula C12H10ClN3O B11863505 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile CAS No. 88347-16-4

3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile

Cat. No.: B11863505
CAS No.: 88347-16-4
M. Wt: 247.68 g/mol
InChI Key: WXIHZHGOVUKVBQ-UHFFFAOYSA-N
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Description

3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Chemical Reactions Analysis

3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

    Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Scientific Research Applications

3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Quinoline derivatives are known to inhibit various enzymes and pathways in pathogens and cancer cells.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug that shares the quinoline core but differs in its side chains and functional groups.

    Quinoline-8-carboxylic acid: A compound with a carboxylic acid group instead of a cyano group, used in various chemical syntheses.

    7-Chloroquinoline: A simpler derivative with only a chloro group, used as an intermediate in the synthesis of more complex quinoline compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

88347-16-4

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

3-chloro-7-(2-hydroxyethylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C12H10ClN3O/c13-9-5-8-1-2-11(15-3-4-17)10(6-14)12(8)16-7-9/h1-2,5,7,15,17H,3-4H2

InChI Key

WXIHZHGOVUKVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)NCCO

Origin of Product

United States

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